molecular formula C10H8F2O3 B130826 2-Acetoxy-2',4'-difluoroacetophenone CAS No. 122263-03-0

2-Acetoxy-2',4'-difluoroacetophenone

Cat. No. B130826
M. Wt: 214.16 g/mol
InChI Key: OOCYQJABZIZEAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2-Acetoxy-2',4'-difluoroacetophenone is not explicitly detailed, we can draw parallels from the microwave synthesis of 2,4-dihydroxyacetophenone, which was synthesized from resorcinol and acetic acid under microwave irradiation . The optimal conditions for this synthesis involved acetic acid, anhydrous zinc chloride, a specific microwave power, and a reaction time of 4 minutes. This suggests that a similar approach could potentially be applied to synthesize the difluoro derivative by substituting the starting materials with appropriate fluoro-containing compounds.

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2',4'-difluoroacetophenone can be hypothesized to be similar to that of 2,4-dihydroxyacetophenone, which crystallizes in the monoclinic space group with specific cell parameters . The presence of difluoro groups would likely influence the electron density and could affect the crystal packing and overall stability of the compound.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving 2-Acetoxy-2',4'-difluoroacetophenone. However, the synthesis of 4-Acetoxy-2-propyltetrahydrothiophene involved a three-step route with epoxidation, mesylation, and reaction with thioacetate . This indicates that acetoxy groups can participate in various chemical reactions, including intramolecular transesterification, which could be relevant when considering the reactivity of the acetoxy group in 2-Acetoxy-2',4'-difluoroacetophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxy-2',4'-difluoroacetophenone are not described in the provided papers. However, based on the structure of 2,4-dihydroxyacetophenone, we can infer that the compound would exhibit properties typical of aromatic ketones, such as a certain degree of solubility in organic solvents and potential for intermolecular hydrogen bonding due to the acetoxy group . The difluoro groups would add electronegative character and could influence properties like boiling point, melting point, and reactivity.

Scientific Research Applications

Organic Chemistry

  • Application : “2-Acetoxy-2’,4’-difluoroacetophenone” is a chemical compound used in various organic reactions .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .

Generation of α,α-Difluoroenolates

  • Application : “2-Acetoxy-2’,4’-difluoroacetophenone” has been used in the generation of α,α-Difluoroenolates from 2-Iodo-2,2-Difluoroacetophenones .
  • Method of Application : This process involves the use of Lithium Triethylborohydride (LiEt3BH), a superhydride, in Tetrahydrofuran (THF). The “2-Acetoxy-2’,4’-difluoroacetophenone” is dissolved in THF and then LiEt3BH is added dropwise at -78°C .
  • Results or Outcomes : The result of this reaction is the generation of α,α-Difluoroenolates, which are useful intermediates in organic synthesis .

properties

IUPAC Name

[2-(2,4-difluorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCYQJABZIZEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570492
Record name 2-(2,4-Difluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-2',4'-difluoroacetophenone

CAS RN

122263-03-0
Record name 2-(2,4-Difluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of NaI, and 3L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1L. Pour the residue into 6L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR100##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of Nal, and 3 L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1 L. Pour the residue into 6 L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR101##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

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